molecular formula C24H30N6O3S B2784317 N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1115899-38-1

N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2784317
CAS No.: 1115899-38-1
M. Wt: 482.6
InChI Key: BCROSNMAWLVZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it’s interacting with .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities. This could include testing it against various biological targets, studying its mechanism of action, and evaluating its safety and efficacy in relevant models .

Preparation Methods

The synthesis of N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents used in this step include thiourea, aldehydes, and ammonium acetate, under reflux conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolopyrimidine intermediate.

    Functional Group Modifications: The final steps involve the introduction of the N-ethyl group and the 4-isopropylphenylamino group through alkylation and amide formation reactions, respectively. These steps typically require reagents such as ethyl iodide and isopropylamine, under controlled temperature and pH conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiazolopyrimidine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the thiazolopyrimidine ring. Halogenated reagents and strong nucleophiles are often employed in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Comparison with Similar Compounds

N-ethyl-1-[7-oxo-6-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide can be compared with other thiazolopyrimidine derivatives, such as:

    Thiazolopyrimidine A: This compound has a similar core structure but different functional groups, leading to distinct biological activities and chemical properties.

    Thiazolopyrimidine B: Another derivative with variations in the piperidine ring and substituents, resulting in unique applications and mechanisms of action.

    Thiazolopyrimidine C:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential as a research tool and therapeutic agent.

Properties

IUPAC Name

N-ethyl-1-[7-oxo-6-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3S/c1-4-25-22(32)17-6-5-11-29(12-17)24-28-21-20(34-24)23(33)30(14-26-21)13-19(31)27-18-9-7-16(8-10-18)15(2)3/h7-10,14-15,17H,4-6,11-13H2,1-3H3,(H,25,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCROSNMAWLVZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.